(Z)-2-Heptenoic acid
CAS No.: 1577-31-7
Cat. No.: VC20927259
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1577-31-7 |
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Molecular Formula | C7H12O2 |
Molecular Weight | 128.17 g/mol |
IUPAC Name | (Z)-hept-2-enoic acid |
Standard InChI | InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/b6-5- |
Standard InChI Key | YURNCBVQZBJDAJ-WAYWQWQTSA-N |
Isomeric SMILES | CCCC/C=C\C(=O)O |
SMILES | CCCCC=CC(=O)O |
Canonical SMILES | CCCCC=CC(=O)O |
Introduction
Physical and Chemical Properties
(Z)-2-Heptenoic acid possesses distinct physical and chemical characteristics that determine its behavior in various applications. These properties are summarized in Table 1 below:
Table 1: Physical and Chemical Properties of (Z)-2-Heptenoic Acid
Structure and Configuration
Stereochemistry
The stereochemistry of (Z)-2-Heptenoic acid is an essential aspect of its identity. The "Z" designator (from the German "zusammen," meaning "together") indicates that the higher priority groups on each carbon of the double bond are on the same side . In this case, the carboxylic acid group and the alkyl chain are positioned on the same side of the double bond plane.
This stereochemical configuration is crucial for its chemical reactivity and biological activity, as many biochemical processes are highly stereoselective .
Synthesis Methods
Several methods have been developed for the synthesis of (Z)-2-Heptenoic acid, with varying degrees of efficiency, stereoselectivity, and scalability.
Bromination-Rearrangement Method
One established synthetic route involves a two-step process starting with the bromination of 2-alkanone followed by rearrangement:
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Bromination of 2-heptanone to produce 1,3-dibromo-2-heptanone
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Rearrangement of the 1,3-dibromo-2-heptanone in an alkaline environment to yield (Z)-2-heptenoic acid
This method was first described by Rappe et al. in Acta Chemica Scandinavica (1965) . The reaction occurs in an alkaline environment, typically using alkali carbonates or bicarbonates as bases.
Stereoselective Reduction
Another approach involves the stereoselective reduction of 2-heptynoic acid, where the reduction is controlled to favor the formation of the cis (Z) isomer over the trans (E) isomer .
Purification Challenges
The synthesis of (Z)-2-heptenoic acid often presents challenges in terms of isomeric purity. Recent developments in purification techniques include:
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Wiped-film evaporation at temperatures of 150-180°C and reduced pressure (1-5 mbar)
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Column chromatography using silica gel with heptane or hexane and ethyl acetate as solvents
These purification methods help minimize isomerization of the cis isomer to the trans form, which is a common challenge in the synthesis of (Z)-2-heptenoic acid.
Applications
(Z)-2-Heptenoic acid has diverse applications across multiple industries due to its unique structural and chemical properties.
Flavor and Fragrance Industry
This compound is extensively used in the flavor and fragrance sector:
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Acts as a flavoring agent in food products, providing fruity and floral notes
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Serves as a fragrance component in perfumes and cosmetic formulations
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Registered as FEMA Number 3920 for its use in flavor applications
Chemical Synthesis
(Z)-2-Heptenoic acid serves as an important building block in organic synthesis:
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Functions as a key intermediate in the synthesis of various organic compounds
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Participates in Wittig-Horner reactions involving phosphorus-containing carbanions with carbonyl compounds
Polymer Production
In polymer chemistry, (Z)-2-Heptenoic acid contributes to the development of specialty materials:
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Used in the formulation of specialty polymers with enhanced flexibility and durability
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The unsaturated bond provides a reactive site for polymerization reactions
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Contributes to materials with improved performance characteristics
Biochemical Research
The compound has significant applications in biochemical investigations:
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Utilized in studies related to fatty acid metabolism and lipid biochemistry
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Helps in understanding metabolic pathways and potential therapeutic targets
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Used in research on volatile compounds in different plant cultivars
Cosmetic Formulations
In cosmetic applications, (Z)-2-heptenoic acid offers functional benefits:
Derivatives and Related Compounds
Butyl Ester Derivative
(Z)-2-Heptenoic acid butyl ester (CAS: 52392-62-8) is an important derivative with the molecular formula C₁₁H₂₀O₂ and molecular weight of 184.27 g/mol . This ester is derived from the reaction of (Z)-2-heptenoic acid with butanol and is characterized by a double bond in the heptenoic acid chain.
This derivative serves as a useful reagent in Wittig-Horner reactions of phosphorus-containing alpha-carbanions with carbonyl compounds .
Structural Isomers
(E)-2-Heptenoic acid (CAS: 18999-28-5) is the trans isomer of the compound, exhibiting different physical properties and often different biological activities due to its altered spatial configuration .
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